Dasabuvir metabolite M5

Description

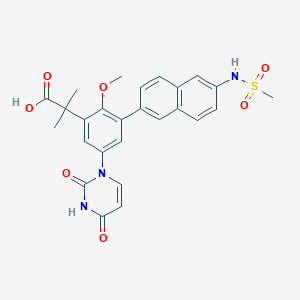

Structure

2D Structure

Properties

CAS No. |

1132936-19-6 |

|---|---|

Molecular Formula |

C26H25N3O7S |

Molecular Weight |

523.6 g/mol |

IUPAC Name |

2-[5-(2,4-dioxopyrimidin-1-yl)-3-[6-(methanesulfonamido)naphthalen-2-yl]-2-methoxyphenyl]-2-methylpropanoic acid |

InChI |

InChI=1S/C26H25N3O7S/c1-26(2,24(31)32)21-14-19(29-10-9-22(30)27-25(29)33)13-20(23(21)36-3)17-6-5-16-12-18(28-37(4,34)35)8-7-15(16)11-17/h5-14,28H,1-4H3,(H,31,32)(H,27,30,33) |

InChI Key |

MTNFZAKOJUMHNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O)C(=O)O |

Origin of Product |

United States |

Elucidating the Biotransformation Pathways Leading to Dasabuvir Metabolite M5

Initial Oxidative Biotransformation of Dasabuvir (B606944) to Metabolite M1

The primary metabolic transformation of dasabuvir is an oxidative process that yields the active metabolite M1. nih.gov This initial step is crucial as it sets the stage for further metabolic conversions.

The formation of metabolite M1 from dasabuvir is initiated by the hydroxylation of its tert-butyl group. nih.goveuropa.eu This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C8, with a lesser contribution from CYP3A4. nih.govnih.gov This enzymatic hydroxylation introduces a hydroxyl group to the bulky tert-butyl substituent of the dasabuvir molecule, a common metabolic pathway for compounds containing this functional group. hyphadiscovery.com The resulting metabolite, M1, is not only a major circulating metabolite but also retains antiviral activity. nih.govtga.gov.au

Subsequent Oxidative and Conjugative Transformations Yielding Dasabuvir Metabolite M5

Following its formation, metabolite M1 can undergo further metabolic changes, including a secondary oxidation that leads directly to the formation of metabolite M5. europa.euhyphadiscovery.com This acidic metabolite can then be further processed through conjugation.

This compound can undergo a phase II conjugation reaction, specifically glucuronidation, to form metabolite M6. europa.eufda.gov This process involves the attachment of a glucuronic acid moiety to the carboxylic acid group of M5, which generally increases the water solubility of the compound and facilitates its excretion. fda.gov The formation of this glucuronide conjugate is part of a secondary elimination pathway for dasabuvir-related material. nih.gov

Relative Abundance of this compound within the Total Drug-Related Metabolite Pool

The quantitative contribution of metabolite M5 to the total pool of dasabuvir-related substances varies depending on the biological matrix being analyzed. In human plasma, M5 is considered a minor metabolite, constituting less than 10% of the total circulating radioactivity following a dose of radiolabeled dasabuvir. nih.gov Another report specifies that M5, along with other minor metabolites, each accounted for less than 5% of the radiochemical in plasma. fda.gov

In contrast to its low plasma concentration, metabolite M5 is more prominent in excreta. In human feces, M5 accounted for 11% of the administered dose. europa.eu Studies in bile duct-cannulated rats provided further insight into its excretion, showing that metabolite M5 represented approximately 5% of the total dose recovered in bile. fda.gov

Table 1: Relative Abundance of this compound

| Biological Matrix | Relative Abundance |

|---|---|

| Human Plasma | <10% of total radioactivity nih.gov |

| Human Plasma | <5% of total radiochemical fda.gov |

| Human Feces | 11% of administered dose europa.eu |

| Rat Bile | ~5% of total dose fda.gov |

Table 2: Compound Names

| Compound Name | Description |

|---|---|

| Dasabuvir | Parent Drug |

| Dasabuvir metabolite M1 | Hydroxylated metabolite of Dasabuvir |

| This compound | tert-Butyl acid metabolite of Dasabuvir |

Enzymatic Systems Governing Dasabuvir Metabolite M5 Formation

Cytochrome P450 Enzyme Isoform Contribution to Dasabuvir (B606944) Biotransformation

The primary enzyme responsible for the metabolism of dasabuvir is the cytochrome P450 isoform CYP2C8. nih.govnih.govresearchgate.net This enzyme catalyzes the initial and principal metabolic step, which is the hydroxylation of the tert-butyl group of dasabuvir to form the active metabolite M1. nih.govhyphadiscovery.com The significant role of CYP2C8 is underscored by drug interaction studies. For instance, co-administration of dasabuvir with gemfibrozil, a strong inhibitor of CYP2C8, resulted in an 11-fold increase in the area under the plasma concentration-time curve (AUC) of dasabuvir. researchgate.netnih.gov This demonstrates that inhibition of CYP2C8 substantially reduces the clearance of dasabuvir, confirming its primary role in the drug's metabolism. nih.govnih.gov

There is no significant evidence to suggest a major role for flavin-containing monooxygenases (FMOs) in the primary metabolism of dasabuvir. FMOs are another class of Phase I metabolic enzymes that oxidize xenobiotics, but the literature on dasabuvir metabolism consistently points towards the central role of CYP enzymes. turkjps.orgplos.org

Enzyme Kinetics and Reaction Mechanisms for Dasabuvir Metabolic Conversions

The metabolism of dasabuvir follows a sequential pathway. The initial and rate-limiting step is the hydroxylation of the tert-butyl group to form the M1 metabolite, which is an active antiviral agent. nih.govnih.gov This reaction is primarily catalyzed by CYP2C8. nih.govresearchgate.net The M1 metabolite is the most abundant plasma metabolite after the parent drug. nih.goveuropa.eu

Following its formation, M1 undergoes further biotransformation. One of these pathways involves secondary oxidation to form the M5 metabolite, which is a tert-butyl acid derivative. hyphadiscovery.comeuropa.eu Another significant pathway for M1 is conjugation, specifically glucuronidation and sulfation, leading to the formation of M3 and M2 metabolites, respectively. europa.eu These conjugation reactions increase the water solubility of the metabolites, facilitating their elimination. aap.org

A study investigating the inhibitory effects of dasabuvir on other metabolic pathways found that dasabuvir can inhibit UGT enzymes, specifically UGT1A1, UGT1A6, and UGT1A9, through a mixed-type inhibition mechanism. nih.gov While this demonstrates dasabuvir's interaction with Phase II enzymes, the primary metabolic conversions of dasabuvir itself are oxidative reactions catalyzed by CYPs.

Impact of Xenobiotic Induction and Inhibition on Dasabuvir Metabolic Pathways

The metabolism of dasabuvir is significantly affected by the co-administration of drugs that inhibit or induce its primary metabolizing enzymes, CYP2C8 and CYP3A4. nih.govhyphadiscovery.comasm.org

Inhibition:

Strong CYP2C8 inhibitors , such as gemfibrozil, can dramatically increase plasma concentrations of dasabuvir, by as much as tenfold. nih.govnih.gov This has led to the contraindication of co-administering dasabuvir with strong CYP2C8 inhibitors. nih.goveuropa.eu Clopidogrel has also been identified as a strong inhibitor of CYP2C8, markedly increasing dasabuvir exposure. nih.govhelsinki.fi When CYP2C8 is inhibited, the exposure to the M1 metabolite is substantially decreased, by up to 95% in the case of gemfibrozil. europa.eueuropa.eu

Strong CYP3A4 inhibitors have a much smaller effect, increasing dasabuvir exposures by less than 50%. nih.gov

Induction:

Strong or moderate enzyme inducers , particularly those affecting CYP3A4, can decrease dasabuvir plasma concentrations and potentially reduce its therapeutic efficacy. nih.goveuropa.eu For example, co-administration with a CYP3A inducer can lower dasabuvir exposure by 55-70%. nih.gov In contrast to the effect of CYP2C8 inhibitors on M1, a CYP3A inducer like carbamazepine (B1668303) decreased M1 metabolite exposure by only up to 39%. europa.eueuropa.eu

These interactions highlight the critical role of CYP2C8 and, to a lesser extent, CYP3A4 in the clearance of dasabuvir and the formation of its metabolites.

Table of Drug Interactions Affecting Dasabuvir Metabolism

Advanced Analytical Methodologies for Characterizing Dasabuvir Metabolite M5

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS) for Metabolite Profiling and Identification.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands as a cornerstone technique for the profiling and identification of drug metabolites in complex biological matrices. For the analysis of Dasabuvir (B606944) and its metabolites, a reversed-phase HPLC system is utilized to achieve chromatographic separation. This separation is typically performed on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component, such as 0.1% formic acid in water, and an organic solvent like acetonitrile. nih.gov This setup allows for the effective separation of Dasabuvir and its various metabolites based on their polarity.

Following chromatographic separation, the eluent is introduced into a mass spectrometer for detection and identification. The use of HPLC-MS enables the generation of a metabolite profile, indicating the presence of various metabolic products, including M5. The retention time of the metabolite in the HPLC system provides the initial piece of identifying information, which is then complemented by mass spectral data.

Table 1: HPLC and Mass Spectrometry Parameters for Dasabuvir Metabolite Analysis

| Parameter | Specification |

| HPLC System | Thermo Accela HPLC system or equivalent |

| Column | Agilent Eclipse XDB-C18 (3.5 μm, 4.6 × 150 mm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 100% acetonitrile |

| Flow Rate | 1.0 ml/min |

| Detection | PDA detector and Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (Negative Ion Mode) |

High-resolution mass spectrometry (HRMS) is instrumental in the structural elucidation of metabolites by providing highly accurate mass measurements. For Dasabuvir metabolite M5, HRMS analysis in negative ionization mode revealed a deprotonated molecular ion [M-H]⁻ at an m/z of 522.1337. researchgate.net This mass is 30 atomic mass units higher than that of the parent drug, Dasabuvir, suggesting the addition of two oxygen atoms and the loss of two hydrogen atoms. This information is consistent with the chemical formula C₂₆H₂₅N₃O₇S. researchgate.netnih.gov

The structural identity of M5 was proposed as the tert-butyl carboxylate metabolite of Dasabuvir. This was determined through the interpretation of its fragmentation pattern obtained via tandem mass spectrometry (MS/MS). The structure was subsequently confirmed by comparing its chromatographic and mass spectrometric properties to a synthetically prepared reference standard.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of drug molecules and their metabolites. nih.gov Optimization of ESI parameters is crucial for achieving maximum sensitivity and stable ion generation. For the analysis of Dasabuvir and its metabolites, the ESI source is typically operated in negative ion mode. Key parameters that are optimized include the electrospray ionization voltage, capillary temperature, capillary voltage, and tube lens voltage.

While not explicitly detailed for M5, selected reaction monitoring (SRM) is a powerful quantitative technique used in tandem mass spectrometry. In SRM, specific precursor-to-product ion transitions are monitored for the analyte of interest, which provides high selectivity and sensitivity. For a metabolite like M5, an SRM method would involve selecting the deprotonated molecular ion as the precursor ion and monitoring one or more of its characteristic fragment ions.

Radiometric and Isotopic Labeling Approaches in Dasabuvir Metabolism Studies.

Radiometric and isotopic labeling are powerful tools in drug metabolism studies to trace the fate of a drug and its metabolites in vivo. In the human metabolism study of Dasabuvir, a single oral dose of [¹⁴C]Dasabuvir was administered to healthy volunteers. nih.gov This allowed for the tracking of all drug-related material, including the parent drug and all of its metabolites, in plasma, urine, and feces.

The use of [¹⁴C]Dasabuvir enabled the quantification of M5 and other metabolites as a percentage of the administered radioactive dose. In human feces, M5 was found to be a significant metabolite, accounting for 11.1% of the total administered dose. This isotopic labeling approach was crucial for constructing a complete picture of the mass balance and elimination pathways of Dasabuvir. drugbank.com

Table 2: Excretion of Dasabuvir and Metabolite M5 in Human Feces after a Single Oral Dose of [¹⁴C]Dasabuvir

| Component | Percentage of Administered Radioactive Dose in Feces |

| Dasabuvir (Parent Drug) | 26.2% |

| Metabolite M5 | 11.1% |

| Metabolite M1 | 31.5% |

| Metabolite M2 | 15.2% |

In Vitro Experimental Systems for Metabolite Formation and Identification

In vitro experimental systems are essential for studying the metabolic pathways of a drug candidate in a controlled environment and for identifying the enzymes responsible for metabolite formation.

Further investigations using recombinant enzyme systems, which express a single drug-metabolizing enzyme, can pinpoint the specific enzymes responsible for each metabolic transformation. For Dasabuvir, such systems helped to identify CYP2C8 as the major enzyme involved in the initial hydroxylation to form the M1 metabolite, which is a precursor to M5.

Application of Isolated Hepatocyte Cultures (Suspension, Co-cultured, Spheroids)

In vitro hepatocyte models are indispensable tools for investigating the metabolic pathways of xenobiotics, including the formation of this compound. The choice of culture format significantly influences the metabolic competence and longevity of the hepatocytes, thereby affecting the predictive accuracy of these models.

Suspension Cultures: Primary human hepatocytes in suspension are a widely used initial screening tool for metabolic profiling. These cultures are relatively easy to establish and allow for high-throughput analysis. For a compound like Dasabuvir, which undergoes sequential metabolism, incubating the primary metabolite, M1, with hepatocyte suspensions can elucidate the subsequent formation of M5. However, a key limitation of suspension cultures is their rapid decline in metabolic enzyme activity, typically within hours of isolation. This short experimental window may not be sufficient to fully characterize the formation of a secondary metabolite like M5, especially if the conversion from the parent drug to the primary metabolite is the rate-limiting step.

Co-cultured Hepatocytes: To extend the viability and metabolic functionality of primary hepatocytes, co-culture systems with other cell types, such as stromal or endothelial cells, have been developed. These models more closely mimic the in vivo liver microenvironment, leading to the prolonged maintenance of differentiated hepatocyte functions, including the expression and activity of key drug-metabolizing enzymes. In the context of Dasabuvir, co-cultured hepatocytes offer a more robust platform to study the complete metabolic cascade from the parent drug to M1 and subsequently to M5 over a longer duration. This extended timeframe allows for a more accurate assessment of the kinetics of M5 formation and its potential further metabolism.

Hepatocyte Spheroids: Three-dimensional (3D) spheroid cultures of hepatocytes represent a more physiologically relevant in vitro model. In this format, hepatocytes self-assemble into spherical aggregates, re-establishing cell-cell contacts and polarity that are crucial for normal liver function. This 3D architecture promotes the long-term maintenance of metabolic competence, often for several weeks. For complex metabolic pathways like that of Dasabuvir, hepatocyte spheroids provide a superior system to investigate the formation of M5. The extended culture period and more in vivo-like cellular organization allow for the study of low-turnover metabolites and the interplay between different metabolic enzymes involved in the sequential conversion of Dasabuvir to M1 and then to M5.

The following table summarizes the key characteristics of these hepatocyte culture models for studying this compound formation:

| Culture Model | Key Advantages | Key Limitations | Applicability for M5 Characterization |

| Suspension | High-throughput, cost-effective for initial screening. | Rapid decline in metabolic activity, short experimental window. | Suitable for initial identification of M5 from M1, but may underestimate its formation from the parent drug. |

| Co-cultured | Extended viability and metabolic function compared to suspension. | More complex to establish and maintain. | Provides a more accurate representation of M5 formation over a longer duration, allowing for kinetic studies. |

| Spheroids | Long-term maintenance of high metabolic competence, physiologically relevant 3D structure. | Lower throughput, potential for mass transport limitations of compounds into the spheroid. | Ideal for long-term studies and for investigating the complete metabolic pathway to M5, especially for low-turnover pathways. |

Methodological Considerations for In Vitro-In Vivo Extrapolation in Metabolite Research

In vitro-in vivo extrapolation (IVIVE) is a critical step in drug development that aims to predict the in vivo pharmacokinetic properties of a drug and its metabolites from in vitro data. However, the extrapolation of data for a sequential metabolite like Dasabuvir M5 presents unique challenges that require careful methodological consideration.

A primary challenge in the IVIVE for M5 is the accurate determination of the kinetic parameters for each step of the metabolic cascade. The formation of M5 is dependent on the prior formation of the M1 metabolite. Therefore, the in vitro system must be capable of accurately reflecting the rates of both the initial oxidation of Dasabuvir to M1 and the subsequent oxidation of M1 to M5.

Key considerations for a robust IVIVE of this compound include:

Enzyme Kinetics of Sequential Reactions: It is essential to determine the kinetic parameters (Km and Vmax) for both the formation of M1 from Dasabuvir and the formation of M5 from M1. This requires separate incubations with both the parent drug and the isolated M1 metabolite.

Choice of In Vitro System: As discussed previously, the stability and metabolic competence of the in vitro system are paramount. Long-term models like co-cultures or spheroids are more likely to provide data that can be reliably extrapolated, as they better maintain the activity of the enzymes involved in both metabolic steps.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are powerful tools for integrating in vitro data with physiological parameters to predict in vivo pharmacokinetics. For a sequential metabolite like M5, a PBPK model should incorporate the kinetics of both formation steps, as well as the distribution and elimination of both Dasabuvir and the M1 metabolite.

Protein Binding: The unbound fraction of both Dasabuvir and the M1 metabolite in the in vitro incubation and in plasma is a critical parameter for accurate IVIVE. Differences in protein binding between the parent drug and the intermediate metabolite can significantly impact their availability for metabolism.

Transporter Effects: The involvement of uptake and efflux transporters in the disposition of Dasabuvir and its metabolites can influence their intracellular concentrations in hepatocytes, thereby affecting the rate of metabolism. These effects should be investigated and, if significant, incorporated into the IVIVE models.

Synthetic Approaches for Generating this compound Reference Standards for Research

The availability of a pure, well-characterized reference standard for this compound is a prerequisite for its accurate quantification in biological matrices and for the validation of analytical methods. The synthesis of M5, which is 2-(5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxy-3-(6-(methylsulfonamido)naphthalen-2-yl)phenyl)-2-methylpropanoic acid, requires a multi-step synthetic strategy.

While the precise, proprietary synthetic route used for the reference standard is not publicly detailed, a plausible synthetic approach can be retrosynthetically derived from the structure of Dasabuvir and its M1 metabolite. The key transformation is the oxidation of the hydroxymethyl group in the M1 metabolite to a carboxylic acid.

A potential synthetic strategy could involve the following key steps:

Synthesis of the Dasabuvir M1 Core: The synthesis would likely start with building blocks similar to those used for the synthesis of Dasabuvir itself, leading to the formation of the M1 metabolite core structure, which contains a primary alcohol.

Protection of Reactive Functional Groups: To ensure the selective oxidation of the target hydroxymethyl group, other reactive functional groups in the molecule, such as the uracil (B121893) moiety, may need to be protected.

Oxidation of the Primary Alcohol: The protected M1 intermediate would then be subjected to a selective oxidation reaction to convert the primary alcohol to a carboxylic acid. A variety of oxidizing agents could be employed for this transformation, such as Jones reagent (chromium trioxide in sulfuric acid), potassium permanganate, or a two-step oxidation via the corresponding aldehyde. The choice of reagent would depend on the functional group tolerance of the substrate.

Deprotection: Following the successful oxidation, any protecting groups would be removed to yield the final this compound.

Purification and Characterization: The final product would require extensive purification, typically using chromatographic techniques such as high-performance liquid chromatography (HPLC), to obtain the high purity required for a reference standard. The structure and purity of the synthesized M5 would then be rigorously confirmed using a battery of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

The development of a robust and scalable synthetic route for the M5 reference standard is a critical enabling step for the comprehensive study of Dasabuvir's metabolism and disposition.

Comparative Metabolic Fate of Dasabuvir Metabolite M5 Across Preclinical Species

Identification and Characterization of Dasabuvir (B606944) Metabolite M5 in Non-Human Species

Dasabuvir, a key component in the treatment of Hepatitis C, undergoes extensive metabolism, leading to the formation of several metabolites. Among these, the M5 metabolite has been a subject of study in various non-human species during preclinical development. Pharmacokinetic and metabolism studies for Dasabuvir have been conducted in a range of experimental animal species, including rats, mice, dogs, cynomolgus monkeys, and New Zealand white rabbits. researchgate.net

The M5 metabolite is chemically identified as the tert-butyl carboxylic acid derivative of Dasabuvir. doi.org Its formation is a secondary oxidation step in the metabolic cascade. The primary metabolic pathway across all studied species begins with the hydroxylation of the Dasabuvir's tert-butyl group, which forms the active metabolite M1. researchgate.net Subsequent oxidation of the M1 metabolite leads to the formation of M5. doi.org

The characterization of M5 in preclinical species has been confirmed through advanced analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS/MS) have been instrumental in identifying the metabolite's structure, which has been further confirmed against synthesized reference standards. doi.org Studies have explicitly detected the M5 metabolite in rats and mice. researchgate.net Furthermore, comprehensive analysis has shown that all metabolites of Dasabuvir identified in humans were also present in the preclinical species used for safety assessment, indicating the formation of M5 across the range of tested animal models.

Table 1: Identification of Dasabuvir Metabolite M5 in Preclinical Species

| Preclinical Species | M5 Metabolite Identified | Method of Identification |

| Rat | Yes | HPLC, MS/MS |

| Mouse | Yes | HPLC, MS/MS |

| Dog | Inferred | Comparative Metabolic Profiling |

| Cynomolgus Monkey | Inferred | Comparative Metabolic Profiling |

| New Zealand White Rabbit | Inferred | Comparative Metabolic Profiling |

Analysis of Species-Specific Metabolic Profiles and Pathways Leading to this compound

The metabolic profile of Dasabuvir, while showing broad similarities, exhibits species-specific nuances in the pathways leading to the M5 metabolite. The consistent first step across all examined preclinical species is the cytochrome P450 (CYP)-mediated hydroxylation to the M1 metabolite. researchgate.net In humans, this initial step is primarily carried out by CYP2C8, with a smaller contribution from CYP3A4. doi.orgresearchgate.net

Following the formation of M1, further oxidation to an intermediate aldehyde (M4) and then to the carboxylic acid (M5) occurs. doi.org While the presence of M5 is confirmed in rodents and inferred in other preclinical species, the relative abundance of this metabolite can vary. In humans, M5 is considered a minor metabolite in circulation. doi.orgresearchgate.net

In vitro studies using liver microsomes from both rats and humans have demonstrated the production of M5, confirming the capability of the enzymatic machinery in both species to perform the necessary oxidation steps. doi.org The biotransformation pathway leading to M5 is therefore qualitatively similar between humans and the preclinical species studied. However, quantitative differences in enzyme kinetics and expression levels of the specific CYP enzymes involved in the sequential oxidation of M1 to M5 can lead to variations in the metabolic profile.

Table 2: Metabolic Pathway to this compound

| Step | Reaction | Precursor | Product | Enzymatic System (Human) |

| 1 | Hydroxylation | Dasabuvir | Metabolite M1 | CYP2C8, CYP3A4 |

| 2 | Oxidation | Metabolite M1 | Metabolite M4 (aldehyde) | Cytochrome P450 enzymes |

| 3 | Oxidation | Metabolite M4 | Metabolite M5 (carboxylic acid) | Cytochrome P450 enzymes |

Predictive Value of Preclinical Metabolic Data for Human Biotransformation Pathways

The selection of appropriate animal models is a cornerstone of drug development, with the goal of accurately predicting human pharmacokinetics and metabolism. In the case of Dasabuvir, the metabolic data from preclinical species has shown a good predictive value for the biotransformation pathways observed in humans.

The fundamental metabolic pathway, initiating with the hydroxylation of the tert-butyl group to form M1 and subsequent oxidation to M5, is conserved across species. researchgate.netdoi.org The fact that all human metabolites, including M5, were also detected in the preclinical safety assessment species provides a strong basis for the predictive utility of these animal models. This qualitative similarity in metabolic pathways is crucial for ensuring that the non-human species have a comparable metabolic handling of the drug, which is essential for the interpretation of toxicology studies.

While qualitative prediction has been strong, quantitative prediction of the exact levels of each metabolite, including M5, can be more challenging due to interspecies differences in the expression and activity of metabolic enzymes. mdpi.com However, the consistent formation of M1 as a major metabolite and the subsequent, albeit minor, formation of M5 across species provided sufficient confidence in the preclinical safety evaluation to support clinical development in humans. doi.orgnih.gov The preclinical data successfully identified the key biotransformation routes, which were later confirmed in human studies, underscoring the value of these models in predicting the metabolic fate of Dasabuvir.

Academic and Research Significance of Dasabuvir Metabolite M5 Studies

Advancing the Understanding of Drug Biotransformation Mechanisms and Pathways

Research into Dasabuvir (B606944) metabolite M5 is fundamental to a deeper comprehension of drug biotransformation. The metabolic journey from the parent drug, Dasabuvir, to M5 illustrates a multi-step enzymatic process that is a key area of study in pharmacology. doi.orgnih.gov

The primary biotransformation of Dasabuvir begins with an oxidation reaction mediated predominantly by the cytochrome P450 enzyme CYP2C8, with a lesser contribution from CYP3A4. doi.orgnih.gov This initial step involves the hydroxylation of the tert-butyl group on the Dasabuvir molecule to form an active metabolite known as M1. doi.orgnih.gov

Metabolite M1 serves as the direct precursor to M5. It undergoes further oxidation, converting the newly introduced hydroxyl group on the tert-butyl moiety into a carboxylic acid, resulting in the formation of M5, chemically identified as a tert-butyl acid. doi.orghyphadiscovery.com This sequential oxidation pathway, from an alkane to an alcohol (M1) and then to a carboxylic acid (M5), is a classic example of xenobiotic metabolism. researchgate.net Elucidating this specific pathway for Dasabuvir contributes valuable data to the broader models of drug metabolism, helping researchers predict the metabolic fate of other drugs with similar chemical features. doi.orghyphadiscovery.com

Table 1: Key Enzymes in Dasabuvir Metabolism

| Enzyme Family | Primary Enzyme | Minor Contributors | Role |

|---|

This table summarizes the primary and minor cytochrome P450 enzymes involved in the initial oxidative metabolism of Dasabuvir.

Contribution to Metabolic Profiling and Structural Elucidation Research in Pharmaceutical Sciences

The identification and characterization of M5 have significantly contributed to the field of metabolic profiling. Advanced analytical techniques are essential to isolate and determine the structure of metabolites from complex biological samples like plasma and feces. doi.org

In the study of Dasabuvir, researchers utilized a combination of high-performance liquid chromatography (HPLC) and high-resolution tandem mass spectrometry (LC-MS/MS) to characterize its metabolites. doi.org The structure of metabolite M5 was definitively confirmed by comparing its mass spectral fragmentation patterns and HPLC retention time against a synthetically created reference standard. doi.orgresearchgate.net This process of structural elucidation is a cornerstone of pharmaceutical sciences, ensuring the precise identification of all metabolic products. The detailed analysis of M5's mass spectral data adds to the reference libraries used by scientists to identify unknown compounds in future drug metabolism studies. doi.org

Utility in the Development of Stable-Labeled Metabolite Standards for Quantitative Analysis and Research

The development of synthetic standards for metabolites like M5 is crucial for quantitative bioanalysis. doi.org In clinical and preclinical studies, accurately measuring the concentration of drugs and their metabolites in biological fluids is paramount. This is often achieved through stable isotope dilution analysis, a method that relies on the use of stable-isotope labeled (SIL) internal standards. nih.govmdpi.comnih.gov

For Dasabuvir, both radiolabeled ([¹⁴C] and [³H]) versions of the parent drug and synthetic reference standards for metabolites M1 and M5 were created. doi.org These standards are indispensable for:

Method Validation : Ensuring that the analytical methods (like LC-MS/MS) used to measure metabolite concentrations are accurate, precise, and reliable. doi.orgmdpi.com

Quantitative Analysis : Serving as internal standards in mass spectrometry to provide precise quantification of M5 levels in patient samples. doi.orgnih.gov

Pharmacokinetic Modeling : Accurate concentration data for M5 and other metabolites allows for the development of robust pharmacokinetic models that describe the absorption, distribution, metabolism, and excretion of the drug. doi.org

The synthesis of the M5 standard represents a key application of process chemistry in pharmaceutical development, enabling the rigorous quantitative research necessary for drug evaluation. doi.org

Broader Implications for the Metabolism of tert-Butyl Containing Pharmaceutical Compounds

The metabolic pathway leading to M5 has broader implications for understanding the fate of many other pharmaceutical compounds that contain a tert-butyl group. hyphadiscovery.com This chemical moiety is common in drug design because it can increase potency or provide a steric shield to improve stability. hyphadiscovery.com However, as seen with Dasabuvir, this group is also a frequent target for metabolic enzymes. hyphadiscovery.comresearchgate.net

Table 2: List of Mentioned Compounds

| Compound Name | Description |

|---|---|

| Dasabuvir | The parent drug, a hepatitis C virus (HCV) inhibitor. doi.org |

| Dasabuvir metabolite M1 | The active, primary metabolite of Dasabuvir, formed by hydroxylation. doi.org |

| Dasabuvir metabolite M4 | An intermediate aldehyde metabolite in the oxidation pathway. doi.org |

| Dasabuvir metabolite M5 | The tert-butyl acid metabolite, formed by the oxidation of M1. doi.org |

| Nelfinavir | An antiretroviral drug also known to undergo tert-butyl hydroxylation. hyphadiscovery.com |

| Ivacaftor | A drug for cystic fibrosis with a tert-butyl group that is metabolized. hyphadiscovery.com |

| Ombitasvir | An antiviral drug often used in combination with Dasabuvir. nih.gov |

| Paritaprevir | An antiviral drug often used in combination with Dasabuvir. nih.gov |

Future Directions and Emerging Research Avenues for Dasabuvir Metabolite M5

Exploration of Undiscovered Metabolic Pathways or Enzymes Affecting M5 Formation

The established metabolic pathway for the formation of Dasabuvir (B606944) metabolite M5 involves a two-step oxidation of the primary metabolite, M1. Dasabuvir is first hydroxylated at its tert-butyl group to form the M1 metabolite, a reaction primarily catalyzed by cytochrome P450 (CYP) 2C8, with a minor contribution from CYP3A4. cdnsciencepub.comnih.govsnnu.edu.cn Subsequently, the M1 metabolite (a primary alcohol) is oxidized to an intermediate aldehyde (M4), which is then further oxidized to the carboxylic acid, M5. cdnsciencepub.com

While the initial hydroxylation step is well-characterized, the specific enzymes responsible for the subsequent oxidations of M1 to M4 and M4 to M5 have not been definitively identified. Future research should focus on pinpointing these enzymes. It is plausible that cytosolic enzymes such as alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are involved in these transformations, as they play a crucial role in the oxidation of alcohols and aldehydes in drug metabolism. acs.orgingenza.com

Investigating the potential involvement of these and other enzyme families in M5 formation could reveal undiscovered pathways and provide a more complete picture of Dasabuvir's metabolic fate. This could involve in vitro studies using recombinant human enzymes or human liver fractions to identify the key catalysts.

Table 1: Known and Potential Enzymes in the Metabolic Pathway of Dasabuvir to Metabolite M5

| Metabolic Step | Parent Compound | Metabolite | Known/Potential Enzymes |

| Hydroxylation | Dasabuvir | M1 (tert-butyl alcohol) | CYP2C8 (major), CYP3A4 (minor) |

| Oxidation | M1 (tert-butyl alcohol) | M4 (tert-butyl aldehyde) | Alcohol Dehydrogenases (ADHs) (potential) |

| Oxidation | M4 (tert-butyl aldehyde) | M5 (tert-butyl carboxylic acid) | Aldehyde Dehydrogenases (ALDHs) (potential) |

Integration of In Silico Modeling and Chemoinformatics for Metabolic Prediction

In silico modeling and chemoinformatics are becoming indispensable tools in drug discovery and development for predicting metabolic pathways. nih.gov For Dasabuvir, physiologically based pharmacokinetic (PBPK) models have been developed to simulate its pharmacokinetic profile and predict drug-drug interactions. nih.goviaea.org These models incorporate information about the primary metabolism of Dasabuvir by CYP2C8 and CYP3A4.

Future research could refine these PBPK models to specifically predict the formation and pharmacokinetics of the M5 metabolite. This would involve incorporating kinetic data for the enzymes responsible for the oxidation of M1 and M4, once they are identified.

Furthermore, various chemoinformatic tools and machine learning algorithms are available to predict sites of metabolism and potential metabolites. snnu.edu.cnacs.org While many of these tools focus on CYP-mediated metabolism, models for other enzymes are also being developed. Applying these predictive tools to Dasabuvir and its M1 metabolite could help to:

Confirm the known metabolic pathways.

Identify other potential, yet undiscovered, minor metabolites.

Predict the metabolic fate of Dasabuvir in different populations or in the presence of co-administered drugs.

The integration of such in silico approaches can guide further in vitro and in vivo studies, making the investigation of Dasabuvir's metabolism more efficient and targeted.

Development of Novel Analytical Technologies for High-Throughput Metabolite Analysis

The analysis of drug metabolites has been significantly advanced by the development of sensitive and specific analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Ultra-high-performance liquid chromatography (UHPLC)-MS/MS methods have been successfully developed and validated for the simultaneous determination of Dasabuvir and its metabolites in biological matrices. iaea.org

Future research in this area will likely focus on increasing the throughput and comprehensiveness of metabolite analysis. Emerging technologies that could be applied to the study of Dasabuvir metabolism include:

High-Resolution Mass Spectrometry (HRMS): Provides more accurate mass measurements, facilitating the identification of unknown metabolites.

Metabolomics Approaches: Untargeted and targeted metabolomics can provide a global view of the metabolic changes induced by Dasabuvir, potentially revealing novel metabolic pathways or biomarkers. hyphadiscovery.com

High-Throughput Screening (HTS) Assays: Miniaturized and automated in vitro assays coupled with rapid analytical techniques can be used to screen for inhibitors or inducers of M5 formation, providing valuable information for predicting drug-drug interactions. cdnsciencepub.com

These advanced analytical technologies will enable a more detailed and efficient characterization of the metabolic profile of Dasabuvir, including the formation and disposition of the M5 metabolite.

Investigation of Deuteration Strategies to Modulate Metabolism of tert-Butyl Groups

The metabolic conversion of Dasabuvir to its M1 metabolite is initiated by the oxidation of the tert-butyl group. cdnsciencepub.com This makes the tert-butyl moiety a "soft spot" for metabolism. A promising strategy to slow down the metabolism at such sites is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. nih.gov This approach, known as "deuterium-reinforced" or "heavy" drug design, relies on the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolic reactions. ingenza.com Consequently, deuteration at a metabolic soft spot can significantly reduce the rate of metabolism.

This strategy has been successfully applied to other drugs containing tert-butyl groups to enhance their metabolic stability. nih.govhyphadiscovery.com For Dasabuvir, deuteration of the tert-butyl group could potentially:

Decrease the rate of formation of the M1 metabolite, and consequently, the M5 metabolite.

Future research in this area would involve the synthesis of deuterated Dasabuvir analogues and their evaluation in in vitro and in vivo metabolic studies. Such investigations could provide valuable insights into the role of the tert-butyl group in Dasabuvir's metabolism and explore the potential for developing a "next-generation" Dasabuvir with an improved pharmacokinetic profile.

Q & A

Q. What are the primary metabolic pathways involved in the formation of Dasabuvir metabolite M1 (M5), and how are these pathways validated experimentally?

Dasabuvir undergoes CYP-mediated hydroxylation at the tert-butyl group to form M1, an active metabolite. This phase I reaction is predominantly catalyzed by CYP2C8 (60%) and CYP3A4 (30%), as confirmed via in vitro CYP profiling with selective inhibitors . Phase II metabolism involves glucuronidation and sulfation of M1, identified through mass spectrometry analysis of human excreta (feces and plasma) . Validation includes comparative in vitro incubations with recombinant enzymes and clinical pharmacokinetic (PK) studies showing M1's exposure parallels Dasabuvir’s .

Q. Which analytical methods are recommended for quantifying Dasabuvir and M1 in pharmacokinetic studies, and what are their validation parameters?

Ultra-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated method uses deuterated internal standards (e.g., D6-M1) with a lower limit of quantification (LLOQ) of 0.5 ng/mL. Parameters include precision (CV <15%), accuracy (85–115%), and linearity (r² >0.99) across 0.5–500 ng/mL. Stability tests cover freeze-thaw cycles and long-term storage .

Q. How do the pharmacokinetic parameters of M1 compare to Dasabuvir in clinical settings?

M1 reaches steady-state plasma concentrations after ~12 days of dosing, mirroring Dasabuvir’s PK profile. Mean M1 exposure (AUC) is ~21% of total circulating radioactivity, with a half-life of 5–7 hours. Its Cmax and AUC changes correlate with Dasabuvir’s under drug-drug interaction (DDI) conditions (e.g., CYP2C8 inhibition), as shown in clinical trials .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in CYP enzyme contributions to M1 formation across in vitro and clinical data?

Discrepancies arise from in vitro models (e.g., microsomal incubations) overestimating CYP3A4’s role due to ritonavir’s presence in clinical regimens, which inhibits CYP3A4. Clinical DDI studies with ketoconazole (CYP3A4 inhibitor) show minimal impact on M1 exposure (AUCR ~2), while gemfibrozil (CYP2C8 inhibitor) increases Dasabuvir’s AUC 11-fold, confirming CYP2C8’s dominance. Methodological reconciliation involves in vitro studies adjusted for ritonavir’s effects and physiologically based pharmacokinetic (PBPK) modeling .

Q. How can static and dynamic DDI models predict interactions involving M1, and what are their limitations?

Static models (e.g., mechanistic AUCR) predict reversible inhibition/induction using in vitro Ki/IC50 values and clinical [I]/Km ratios. For M1, CYP2C8 inhibition by gemfibrozil’s glucuronide metabolite was modeled with PBPK, predicting a 1.5–2.8-fold AUC increase for Dasabuvir. Limitations include underestimating transporter-mediated interactions and complex enzyme-transporter interplay (e.g., UGT1A1 inhibition by M1). Dynamic models (e.g., Simcyp) integrate hepatic uptake data but require validation against clinical DDI trials .

Q. What methodologies address challenges in distinguishing M1’s antiviral activity from Dasabuvir in in vitro assays?

Co-dosing studies with selective CYP inhibitors (e.g., montelukast for CYP2C8) isolate M1’s contribution. Antiviral activity is tested in HCV replicon assays (genotype 1a/1b) or EV-A71/CVA10 models, with EC50 comparisons. For example, M1’s EC50 against HCV is 2-fold higher than Dasabuvir, indicating lower potency. Parallel quantification via LC-MS/MS ensures metabolite levels are non-cytotoxic .

Q. How do phase II metabolites of M1 influence its elimination and potential for enzyme-mediated DDIs?

M1’s glucuronide and sulfate conjugates are predominant in feces (94% of dose), with secondary oxidation to a tert-butyl acid metabolite. In vitro UGT1A1 inhibition assays (IC50 ~10 µM) predict weak DDIs (AUCR <1.25) with substrates like raltegravir. However, clinical data show a 2.4-fold AUC increase for raltegravir, highlighting the need for in vitro-in vivo extrapolation (IVIVE) adjustments .

Methodological Challenges and Recommendations

- Metabolite Identification : Use high-resolution MS/MS with isotopic labeling to differentiate M1 from isobaric metabolites .

- DDI Prediction : Combine static models for initial screening and PBPK models for ritonavir-complexed regimens .

- In Vitro Assay Design : Include human hepatocytes and transporter-overexpressing cells to capture hepatic uptake effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.